H-Pro-AMC.HBr
Overview
Description
L-Proline-7-amido-4-methylcoumarin hydrobromide is a fluorogenic substrate used in various biochemical assays. It is known for its ability to measure enzyme activities, particularly esterase and phosphatase enzymes. The compound has the empirical formula C15H16N2O3·HBr and a molecular weight of 353.21 g/mol .
Mechanism of Action
Target of Action
H-Pro-AMC.HBr, also known as L-Proline-7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for Dipeptidyl Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism and immune regulation .
Mode of Action
The compound interacts with its target, DPP IV, by serving as a substrate. DPP IV cleaves the compound, which results in a change in the compound’s fluorescence properties . This change in fluorescence can be measured, allowing the activity of DPP IV to be monitored .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DPP IV pathway. DPP IV is involved in the inactivation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By serving as a substrate for DPP IV, this compound can influence this pathway and the downstream effects related to glucose metabolism .
Pharmacokinetics
The pharmacokinetics of H-Pro-AMCAs a substrate for dpp iv, it is likely that the compound is metabolized by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The cleavage of this compound by DPP IV results in a change in the compound’s fluorescence properties . This allows the activity of DPP IV to be monitored, providing a means to study the role of DPP IV in various biological processes, including glucose metabolism and immune regulation .
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the activity of DPP IV, the enzyme that metabolizes the compound, can be affected by factors such as pH and temperature . Additionally, the stability of the compound may be influenced by storage conditions
Biochemical Analysis
Biochemical Properties
L-Proline-7-amido-4-methylcoumarin hydrobromide is known to interact with a specific enzyme called Dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a type of protease enzyme that cleaves dipeptides from the N-terminus of a protein . The interaction between L-Proline-7-amido-4-methylcoumarin hydrobromide and DPP-IV is of a biochemical nature, where the compound serves as a substrate for the enzyme .
Cellular Effects
The effects of L-Proline-7-amido-4-methylcoumarin hydrobromide on cells are primarily related to its role as a substrate for DPP-IV . By serving as a substrate, L-Proline-7-amido-4-methylcoumarin hydrobromide can influence the activity of DPP-IV and thereby affect various cellular processes
Molecular Mechanism
The molecular mechanism of action of L-Proline-7-amido-4-methylcoumarin hydrobromide involves its interaction with DPP-IV . As a substrate for DPP-IV, L-Proline-7-amido-4-methylcoumarin hydrobromide can be cleaved by the enzyme, which may lead to changes in enzyme activity and potentially influence gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-7-amido-4-methylcoumarin hydrobromide typically involves the coupling of L-proline with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for L-Proline-7-amido-4-methylcoumarin hydrobromide are similar to laboratory synthesis but on a larger scale. These methods involve optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
L-Proline-7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
L-Proline-7-amido-4-methylcoumarin hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a fluorogenic substrate in various chemical assays to measure enzyme activities.
Biology: Employed in biological studies to investigate enzyme kinetics and substrate specificity.
Medicine: Utilized in medical research to study enzyme-related diseases and develop diagnostic tools.
Industry: Applied in industrial processes to monitor enzyme activities in various products .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-Proline-7-amido-4-methylcoumarin hydrobromide: Another fluorogenic substrate used for similar applications.
L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.
L-Aspartic acid β-(7-amido-4-methylcoumarin): Utilized in assays for different enzyme activities .
Uniqueness
L-Proline-7-amido-4-methylcoumarin hydrobromide is unique due to its specific interaction with esterase and phosphatase enzymes, making it highly valuable in biochemical assays. Its high sensitivity and specificity for these enzymes set it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGBLTXSIXDLZ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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